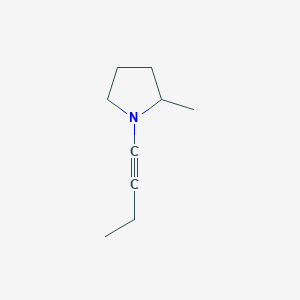

1-But-1-ynyl-2-methylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-But-1-ynyl-2-methylpyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-But-1-ynyl-2-methylpyrrolidine has been investigated for its pharmacological properties, particularly as a scaffold in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for various therapeutic areas.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds can inhibit the interaction between MDM2 and p53, a crucial pathway in cancer progression. Compounds similar to this compound have demonstrated efficacy against various tumor cells, including osteosarcoma and acute lymphoblastic leukemia (ALL) .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Osteosarcoma | Inhibition of MDM2-p53 interaction | High |

| Similar Analog | Acute Lymphoblastic Leukemia | Induction of apoptosis | Moderate |

Antimicrobial Properties

The compound's derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This is particularly relevant in the context of increasing antibiotic resistance .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 17 |

| This compound | S. aureus | 15 |

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its alkyne functionality allows for various coupling reactions, making it valuable in synthetic organic chemistry.

Coupling Reactions

The terminal alkyne group in this compound enables its use in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic structures .

Table 3: Synthetic Reactions Involving Pyrrolidine Derivatives

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, CuI | Up to 85% |

| Alkyne Metathesis | Grubbs Catalyst | Variable (dependent on substrate) |

Material Sciences Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences, particularly in the development of polymers and nanomaterials.

Polymerization Processes

The compound can be utilized as a monomer in the synthesis of functionalized polymers due to its reactive alkyne group. These polymers can exhibit unique properties suitable for coatings or biomedical applications.

Table 4: Polymerization Applications of Pyrrolidine Derivatives

| Polymer Type | Application Area | Properties |

|---|---|---|

| Functionalized Polymers | Biomedical Coatings | Biocompatibility, enhanced mechanical strength |

| Conductive Polymers | Electronics | Improved conductivity |

Case Studies and Research Findings

Several studies have documented the applications of this compound, highlighting its versatility:

- Anticancer Research : A study demonstrated that analogs of this compound significantly inhibited cancer cell proliferation by targeting the MDM2-p53 pathway .

- Antimicrobial Studies : Another investigation reported that specific derivatives exhibited promising antibacterial activity against resistant strains, suggesting their potential as new antimicrobial agents .

- Synthetic Chemistry : Research has successfully employed this compound in various coupling reactions, yielding complex organic molecules with high efficiency .

Propriétés

Numéro CAS |

114143-76-9 |

|---|---|

Formule moléculaire |

C9H15N |

Poids moléculaire |

137.22 g/mol |

Nom IUPAC |

1-but-1-ynyl-2-methylpyrrolidine |

InChI |

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3 |

Clé InChI |

SGVAWWQBFHRJIM-UHFFFAOYSA-N |

SMILES |

CCC#CN1CCCC1C |

SMILES canonique |

CCC#CN1CCCC1C |

Synonymes |

Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.